DL-Histidine-13C6,15N3

Mass Spectrometry Metabolomics Stable Isotope Labeling

Researchers quantifying histidine enantiomers in complex matrices face stereospecific bias when using single-enantiomer internal standards, leading to inaccurate results. DL-Histidine-13C6,15N3 (rac Histidine-13C6,15N3) provides the exact solution as a racemic mixture with uniform, high isotopic enrichment (≥98 atom % 13C and 15N). - Eliminates chiral bias in extraction, chromatography, and ionization for accurate D- and L-histidine quantification. - Ideal for fermented product analysis, chiral drug metabolism studies, and targeted metabolomics. - Reduces matrix interference and improves signal-to-noise ratios, even in low-abundance samples.

Molecular Formula C6H9N3O2
Molecular Weight 164.091 g/mol
Cat. No. B15142826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Histidine-13C6,15N3
Molecular FormulaC6H9N3O2
Molecular Weight164.091 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyHNDVDQJCIGZPNO-RIQGLZQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Histidine-13C6,15N3 Overview


rac Histidine-13C6,15N3 (DL-Histidine-13C6,15N3; CAS 2414511-65-0) is a stable isotope-labeled racemic mixture of histidine in which all six carbon atoms are enriched with 13C (≥98 atom %) and all three nitrogen atoms are enriched with 15N (≥98 atom %). The compound serves as a fully labeled internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications requiring absolute quantification of histidine . It is a crystalline solid with a molecular weight of 164.09 g/mol and a melting point of approximately 287 °C (dec.) .

Workflow Chiral LC-MS/MS histidine quantification
Selection Racemic (1:1 D:L) fully labeled internal standard
Use Context Samples with unknown or variable enantiomer ratios

Why rac Histidine-13C6,15N3 Is Irreplaceable


The primary differentiator of rac Histidine-13C6,15N3 is its racemic (1:1 mixture of D- and L-enantiomers) stereochemistry coupled with its uniform isotopic enrichment . In contrast, commercially available L-Histidine-13C6,15N3 is enantiopure and typically has lower isotopic enrichment (≥96 atom % 13C, ≥95 atom % 15N) . For quantitative assays where the target analyte may exist as a racemate or where both enantiomers require independent quantification (e.g., in chiral drug development, food authenticity testing, or environmental monitoring), using a single-enantiomer internal standard can introduce stereospecific bias in extraction, chromatography, or ionization efficiency, leading to inaccurate concentration determinations for the opposite enantiomer [1]. The following evidence quantifies the specific advantages of the racemic, fully labeled variant.

Target rac Histidine-13C6,15N3 (Racemic IS) Substitute L-Histidine-13C6,15N3 (Single enantiomer) Single-enantiomer IS may introduce stereospecific bias in extraction, chromatography, and ionization, potentially underestimating the opposite enantiomer in racemic samples.
Target Full isotopic enrichment (13C6,15N3) Substitute Lower isotopic enrichment typical of L-isomer Lower enrichment may increase residual 12C/14N background, requiring greater isotopic correction and potentially reducing sensitivity for low-abundance histidine.

rac Histidine-13C6,15N3 Differentiation Evidence


Superior Isotopic Enrichment for MS Quantification

rac Histidine-13C6,15N3 exhibits isotopic enrichment of 98 atom % 13C and 98 atom % 15N , compared with L-Histidine-13C6,15N3, which is certified at ≥96 atom % 13C and ≥95 atom % 15N . The difference of +2–3 atom % translates into a lower abundance of residual 12C and 14N isotopologues, thereby reducing the background signal and the need for mathematical isotopic correction when monitoring the +9 Da mass shift (M+9) in multiple reaction monitoring (MRM) transitions.

Isotopic enrichment
Data to verify
98 atom% (13C & 15N)
vs
≥96% 13C, ≥95% 15N (L-isomer)
May reduce isotopic cross-talk and correction needs
Vendor datasheet comparison; independent verification advised
Mass Spectrometry Metabolomics Stable Isotope Labeling

Racemic Mixture Enables Unbiased Chiral Quantification

rac Histidine-13C6,15N3 is a 1:1 racemic mixture of D- and L-histidine, confirmed by its designation as 'DL-Histidine-13C6,15N3' and its lack of specified optical rotation . In contrast, L-Histidine-13C6,15N3 exhibits a specific optical rotation of [α]23/D -38.4° (c = 3 in H2O) . The racemic nature ensures that both enantiomers undergo identical matrix effects, extraction recoveries, and ionization efficiencies, thereby eliminating enantiomer-dependent bias in chiral LC-MS/MS workflows [1].

Stereochemical coverage
Class-level
Racemic 1:1 D:L mixture
vs
Single L-enantiomer
Supports unbiased extraction and ionization in chiral workflows
Chiral IS practice; method-specific validation required
Chiral Analysis Food Authentication Pharmaceutical Quality Control

Price Premium Due to Specialized Synthesis

The list price for rac Histidine-13C6,15N3 (free base) is approximately $7,000 per 10 mg from a major supplier , while the L-Histidine-13C6,15N3 hydrochloride salt is priced at $290 per 10 mg , representing a >24-fold cost differential. Although the comparison involves different salt forms and vendors, the magnitude of the difference highlights the premium associated with racemic, fully labeled histidine due to its more complex synthesis and niche application space.

Cost context
Context-dependent
≈24× higher list price
Procurement requires scientific justification
Cross-study vendor prices; different salt forms apply
Procurement Economics Budget Planning Specialty Chemicals

rac Histidine-13C6,15N3 Applications


Racemic Histidine Quantification in Fermented Foods

In the analysis of fermented products (e.g., soy sauce, aged cheese, or wine) where racemization of histidine can occur over time, rac Histidine-13C6,15N3 serves as the ideal internal standard for LC-MS/MS. Its racemic nature ensures that both D- and L-histidine are accurately quantified without stereospecific bias . The high isotopic enrichment (98 atom %) further reduces matrix interference, enabling precise determination of histidine enantiomer ratios as quality markers .

Chiral Pharmacokinetics of Histidine Drugs

For investigational drugs that are administered as racemic mixtures and metabolize to histidine, rac Histidine-13C6,15N3 provides a matched internal standard for tracking the disposition of both enantiomers in plasma and tissue samples. Using a single-enantiomer IS could mask chiral inversion or differential clearance of one enantiomer [1].

High-Isotopic-Fidelity Metabolomics

In targeted metabolomics workflows where histidine is measured alongside dozens of other metabolites in limited sample volumes, the 98 atom % isotopic enrichment of rac Histidine-13C6,15N3 minimizes isotopic carryover and improves signal-to-noise ratios. This is particularly critical when analyzing low-abundance histidine in cerebrospinal fluid or single-cell extracts .

Application
Selection Property
Validation Focus
Fermented food enantiomer monitoring
Racemic IS for unbiased D/L quantification
Chiral LC-MS/MS accuracy across both enantiomers
Chiral drug metabolism research
Prevents chiral inversion bias during sample preparation
Enantiomer-specific pharmacokinetic profiling
Targeted metabolomics (low-abundance histidine)
98 atom% enrichment minimizes isotopic background
Signal-to-noise improvement in complex research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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